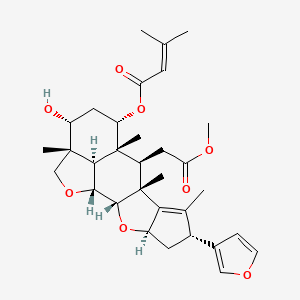

![molecular formula C16H9ClF3N3OS B2390629 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392245-02-2](/img/structure/B2390629.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that has gained attention in the scientific community. It contains a 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The bromo-substituted compounds, especially 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide, showed 100% protection at 60 mg/kg for mortality (1–24 h), indicating that substitution with Br increases the activity of the compound .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, a study demonstrated the synthesis of novel Schiff’s bases containing thiadiazole scaffold and benzamide groups, exhibiting promising in vitro anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave-assisted facile synthesis and showed comparable GI50 values to the standard drug Adriamycin, with molecular docking studies suggesting potential mechanisms of action. Additionally, computational studies predicted good oral drug-like behavior for these compounds, indicating their potential as oral anticancer agents (Tiwari et al., 2017). Another study focused on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Applications

The derivatives of this compound also show promise in antimicrobial applications. A study reported the synthesis and antimicrobial activity of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds were found to exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains when compared with the standard drug Chloramphenicol, indicating their potential use in developing new antimicrobial agents (Idrees et al., 2019).

Antiviral Applications

Additionally, there's interest in exploring the antiviral capabilities of thiadiazole benzamide derivatives. One study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited certain anti-tobacco mosaic virus activity, suggesting their potential as antiviral agents. This provides a foundation for further investigation into the antiviral applications of these compounds (Chen et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with a thiadiazole ring, like “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide”, are often associated with a wide range of biological activities. They might interact with various enzymes or receptors in the body, which could be their primary targets .

Mode of action

The interaction of “this compound” with its targets might lead to changes in the normal functioning of these targets, potentially altering cellular processes .

Biochemical pathways

Depending on its targets, “this compound” might affect various biochemical pathways. For instance, if it targets enzymes involved in inflammatory responses, it might affect the inflammation pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .

Result of action

The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it might have anti-inflammatory effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

Biochemische Analyse

Biochemical Properties

It is known that 1,3,4-thiadiazole-based compounds, like this one, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound .

Cellular Effects

In terms of cellular effects, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been shown to exhibit cytotoxic activity against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can activate caspases 3 and 9 in certain cell lines, suggesting that it may induce apoptosis via a caspase-dependent pathway .

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3OS/c17-12-7-2-1-6-11(12)14-22-23-15(25-14)21-13(24)9-4-3-5-10(8-9)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYLOIZBLGAHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

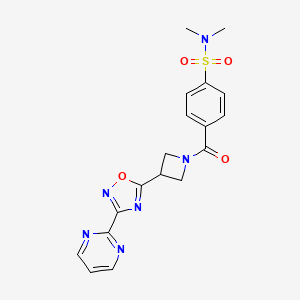

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

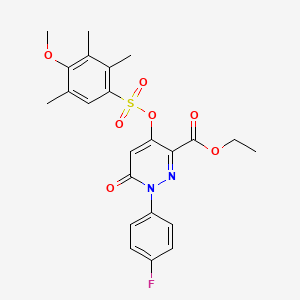

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)